Vandetanib
Overview
Description
Vandetanib is an anti-cancer medication primarily used for the treatment of certain tumors of the thyroid gland. It acts as a kinase inhibitor of several cell receptors, including the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase . This compound is sold under the brand name Caprelsa and was developed by AstraZeneca .
Mechanism of Action
Vandetanib is an antineoplastic kinase inhibitor used to treat symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease .
Target of Action
This compound primarily targets three key signaling pathways involved in tumor growth, progression, and angiogenesis :
These targets are crucial in the regulation of cell proliferation and angiogenesis .
Mode of Action
This compound acts as a kinase inhibitor, blocking the action of these abnormal proteins that signal cancer cells to multiply . This inhibition helps slow or stop the spread of cancer cells .
Biochemical Pathways
By inhibiting VEGFR-2, EGFR, and RET, this compound disrupts several intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . This disruption leads to a decrease in tumor angiogenesis and cell proliferation, thereby slowing the progression of the disease .
Pharmacokinetics
This compound is absorbed slowly following oral administration, with maximum plasma concentrations typically achieved at a median time of 6 hours post-dose . The steady-state plasma pharmacokinetics of this compound is comparable with previous studies . Although the plasma exposure to this compound decreased from days 8 to 42, it remained similar to adult studies .
Result of Action
The inhibition of the VEGFR-2, EGFR, and RET pathways by this compound results in a decrease in tumor angiogenesis and cell proliferation . This leads to a slowing or stopping of the spread of cancer cells . In vitro studies have shown that this compound can significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion, and remodeling .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the pharmacokinetics and pharmacodynamics of this compound . Therefore, patients receiving this compound with other medications may require additional monitoring and dose adjustments where necessary .
Biochemical Analysis
Biochemical Properties
Vandetanib interacts with various enzymes and proteins, including VEGFR-2, EGFR, and REarranged during Transfection (RET) tyrosine kinase . These interactions inhibit tumor angiogenesis and tumor cell proliferation, making this compound a potential treatment for a broad range of tumor types .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the ability of human non-small cell lung cancer (NSCLC) cells to induce new vessel formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a novel inhibitor of different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound significantly inhibited tumor growth in a histologically diverse range of human tumor xenografts . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, this compound treatment resulted in the decreased expression of genes regulating glucose, 3,4-dihydroxy-L-phenylalanine, and thymidine metabolism, with a subsequent reduction in the functional activity of the corresponding pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4, and flavin-containing monooxygenase enzymes FMO1 and FMO3 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are still being studied. It is known that this compound is an orally available agent, suggesting that it can be distributed throughout the body via the circulatory system .
Subcellular Localization
Given that this compound is a small molecule inhibitor, it is likely to be able to cross cell membranes and exert its effects within various cellular compartments .
Preparation Methods
The preparation of Vandetanib involves several synthetic routes and reaction conditions. One method includes the reaction of 4-bromo-2-fluoroaniline with 6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazolin-4-amine under specific conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Vandetanib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . Major products formed from these reactions include metabolites such as N-oxide, N-demethylated, and α-carbonyl derivatives .
Scientific Research Applications
Vandetanib has a wide range of scientific research applications. In medicine, it is used to treat symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease . It has also been investigated for its potential anti-inflammatory and anti-contractile properties in asthma . In biology, this compound is used to study the inhibition of kinase activity and its effects on cell signaling pathways . In chemistry, it serves as a model compound for studying the synthesis and reactivity of kinase inhibitors .
Comparison with Similar Compounds
Vandetanib is unique in its ability to inhibit multiple tyrosine kinases simultaneously. Similar compounds include other kinase inhibitors such as sunitinib, sorafenib, and lenvatinib . Compared to these compounds, this compound has shown distinct efficacy in treating medullary thyroid cancer and has a unique side effect profile .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHESEBZOYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046681 | |
Record name | Vandetanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5) | |
Record name | Vandetanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05294 | |
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Record name | Vandetanib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
ZD-6474 is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases. VEGFR- and EGFR-dependent signalling are both clinically validated pathways in cancer, including non-small-cell lung cancer (NSCLC). RET activity is important in some types of thyroid cancer, and early data with vandetanib in medullary thyroid cancer has led to orphan-drug designation by the regulatory authorities in the USA and EU., In vitro, vandetanib inhibited epidermal growth factor (EGF)-stimulated receptor tyrosine kinase phosphorylation in tumor cells and endothelial cells and VEGF-stimulated tyrosine kinase phosphorylation in endothelial cells., In vitro studies have shown that vandetanib inhibits the tyrosine kinase activity of the EGFR and VEGFR families, RET, BRK, TIE2, and members of the EPH receptor and Src kinase families. These receptor tyrosine kinases are involved in both normal cellular function and pathologic processes such as oncogenesis, metastasis, tumor angiogenesis, and maintenance of the tumor microenvironment. In addition, the N-desmethyl metabolite of the drug, representing 7 to 17.1% of vandetanib exposure, has similar inhibitory activity to the parent compound for VEGF receptors (KDR and Flt-1) and EGFR., Oncogenic conversion of the RET /rearranged during transfection/ tyrosine kinase is a frequent feature of medullary thyroid carcinoma (MTC). Vandetanib is an ATP-competitive inhibitor of RET, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptors kinases. In this study, vandetanib mechanism of action in TT and MZ-CRC-1 human MTC cell lines, carrying cysteine 634 to tryptophan (C634W) and methionine 918 to threonine (M918T) RET mutation respectively /were studied/. Vandetanib blunted MTC cell proliferation and RET, Shc and p44/p42 mitogen-activated protein kinase (MAPK) phosphorylation. Single receptor knockdown by RNA interference showed that MTC cells depended on RET for proliferation. Adoptive expression of the vandetanib-resistant V804M RET mutant rescued proliferation of TT cells under vandetanib treatment, showing that RET is a key vandetanib target in these MTC cells. Upon RET inhibition, adoptive stimulation of EGFR partially rescued TT cell proliferation, MAPK signaling, and expression of cell-cycle-related genes. This suggests that simultaneous inhibition of RET and EGFR by vandetanib may overcome the risk of MTC cells to escape from RET blockade through compensatory over-activation of EGFR., Rearranged during transfection (RET) is widely expressed in neuroblastoma (NB) and partly contributes to high metastatic potential and survival of NB. The aim of the present study was to investigate whether vandetanib (a RET inhibitor) inhibits proliferation, migration and invasion of NB cells in vitro. The effects of vandetanib on the proliferation, apoptosis and cell cycle and on RET phosphorylation of SK-N-SH and SH-SY5Y cells were evaluated in vitro. The migration and invasion potential of vandetanib-treated NB cells were analyzed using Transwell cell migration and invasion assays, respectively. qPCR, western blotting and immunofluorescence were used to detect mRNA and protein levels in NB cells treated with vandetanib. Our data demonstrated that vandetanib inhibits the proliferation of SK-N-SH and SH-SY5Y cells and that this inhibition is mediated by the induction of G1 phase cell cycle arrest at lower concentrations and by apoptosis at higher concentrations. In the presence of vandetanib, the migration and invasion of two NB cell lines were markedly decreased compared with the control group (p<0.01). In addition, our data showed that the levels of C-X-C chemokine receptor type 4 (CXCR4) and matrix metalloproteinase 14 (MMP14) mRNA expression in NB cell lines treated with vandetanib were significantly lower than those in the cells that were treated with vehicle (p<0.01) and similar results were obtained for protein levels as determined by western blotting and immunofluorescence analysis. Vandetanib may inhibit the proliferation, migration and invasion of NB cells in vitro. The potential mechanisms for the inhibition of NB migration and invasion by vandetanib may partly be attributed to the ability of vandetanib to suppress the expression of CXCR4 and MMP14 in human NB cells., For more Mechanism of Action (Complete) data for Vandetanib (6 total), please visit the HSDB record page. | |
Record name | Vandetanib | |
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Record name | Vandetanib | |
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CAS No. |
443913-73-3 | |
Record name | Vandetanib | |
Source | CAS Common Chemistry | |
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Record name | Vandetanib [USAN:INN:BAN:JAN] | |
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Record name | Vandetanib | |
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Record name | Vandetanib | |
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Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |
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Record name | VANDETANIB | |
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Record name | Vandetanib | |
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Retrosynthesis Analysis
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Q1: What are the primary molecular targets of vandetanib?
A: this compound is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) signaling. [, , , , , , , ]
Q2: How does this compound affect tumor angiogenesis?
A: this compound potently inhibits VEGFR2 activation in tumor vasculature, leading to a significant reduction in microvessel density and ultimately inhibiting tumor angiogenesis. [, ]
Q3: What are the downstream effects of this compound on cellular signaling pathways?
A: this compound induces apoptosis, primarily through the inhibition of the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling pathways. [] It also impacts cell cycle progression by downregulating cyclin expression, leading to a G0/G1 arrest. []
Q4: Does this compound affect EGFR signaling in tumor cells?
A: Yes, this compound has been shown to deplete EGFR activity under both basal and ligand-stimulated conditions, further contributing to its antitumor effects. []
Q5: Does this compound impact the expression of matrix metalloproteinases?
A: Research suggests that this compound can suppress the expression of matrix metalloproteinase 14 (MMP14), potentially contributing to the inhibition of tumor invasion. []
Q6: How does this compound affect the stromal microenvironment of tumors?
A: this compound has demonstrated effects on the tumor microenvironment, including a decrease in tumor perfusion and an increase in the percentage of mature vessels, even without significant changes in vessel density. []
Q7: Can this compound affect the secretion of vascular endothelial growth factor (VEGF)?
A: Studies in breast cancer models have shown that this compound can reduce VEGF secretion, further contributing to its antiangiogenic effects. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C22H24FN7O3, and its molecular weight is 437.47 g/mol.
Q9: Are there known mechanisms of resistance to this compound?
A: Yes, one identified mechanism is the emergence of the EGFR T790M mutation, which has been observed in lung adenocarcinoma cells following chronic exposure to this compound. [, ]
Q10: Does the EGFR T790M mutation completely abolish this compound's efficacy?
A: While the T790M mutation confers resistance in vitro, this compound retains significant efficacy in vivo against xenografts harboring this mutation, likely due to its antiangiogenic effects through VEGFR2 inhibition. []
Q11: Does overexpression of Yes-Associated Protein (YAP) contribute to this compound resistance?
A: Studies in medullary thyroid cancer have shown that YAP overexpression can lead to this compound resistance, highlighting a potential target for overcoming acquired resistance. []
Q12: Can this compound overcome resistance to other chemotherapeutic agents?
A: Research suggests that this compound can enhance the antitumor activity of cisplatin and radiation therapy in head and neck squamous cell carcinoma models, potentially overcoming resistance to these treatments. []
Q13: What is the relationship between this compound serum levels and toxicity?
A: High serum levels of this compound have been linked to serious toxicity in patients with medullary thyroid cancer, highlighting the need for therapeutic monitoring. [, ]
Q14: What is the unbound fraction of this compound in serum?
A: The mean percentage of unbound this compound in serum is approximately 8%, which may be relevant for therapeutic monitoring. []
Q15: Which enzymes are primarily involved in the metabolism of this compound?
A: CYP3A4 and FMO3 appear to be the major enzymes involved in this compound metabolism, generating N-desmethylthis compound and this compound-N-oxide, respectively. []
Q16: Does cytochrome b5 play a role in this compound metabolism?
A: Yes, cytochrome b5 stimulates the CYP3A4-catalyzed formation of N-desmethylthis compound, contributing to the overall metabolic clearance of this compound. [, ]
Q17: Has this compound shown efficacy in preclinical models of various cancers?
A: this compound has demonstrated antitumor activity in preclinical models of several cancers, including lung cancer, breast cancer, medullary thyroid cancer, head and neck squamous cell carcinoma, soft tissue sarcoma, hepatocellular carcinoma, neuroblastoma, adenoid cystic carcinoma, and gastric cancer. [, , , , , , , , , , , , , , , ]
Q18: What is the evidence for this compound's efficacy in clinical trials?
A: this compound has shown clinical benefit in several phase II and III trials, including improvements in progression-free survival in advanced non-small cell lung cancer and medullary thyroid cancer. [, , , , , ]
Q19: Has this compound shown efficacy in patients with acquired resistance to other EGFR tyrosine kinase inhibitors?
A: While this compound did not demonstrate an overall survival benefit in a phase III trial of patients with advanced NSCLC after prior treatment with an EGFR tyrosine kinase inhibitor, it did show significant advantages for progression-free survival and objective response rate. []
Q20: Has this compound been investigated as a maintenance therapy in cancer treatment?
A: Yes, a phase II study explored the use of this compound as maintenance therapy in patients with advanced non-small cell lung cancer after induction chemotherapy, with some evidence of prolonged progression-free survival in the this compound maintenance arm. []
Q21: Can metabolic imaging predict the response to this compound?
A: Research suggests that metabolic imaging with positron emission tomography (PET) can assess changes in tumor metabolism early in the course of this compound treatment, potentially allowing for early prediction of response. []
Q22: What are the common adverse events associated with this compound treatment?
A: Common adverse events include diarrhea, rash, hypertension, fatigue, nausea, QTc prolongation, and hypocalcemia. [, , , , , ]
Q23: Is there a risk of cardiovascular toxicity with this compound treatment?
A: Yes, this compound has been shown to cause sustained increases in blood pressure in rats, even after discontinuation of treatment. This suggests potential long-term cardiovascular implications. []
Q24: Are there specific patient characteristics associated with increased toxicity?
A: Patients with low skeletal muscle mass have been found to have higher this compound serum concentrations and a higher incidence of toxicities, highlighting the potential role of body composition in drug safety. []
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